1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a bromobenzyl group, a nitro group, and a phenyl group attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and 6-nitro-2-phenyl-1H-1,3-benzimidazole.
Reaction Conditions: The 4-bromobenzyl alcohol is reacted with 6-nitro-2-phenyl-1H-1,3-benzimidazole in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-bromobenzyl alcohol is replaced by the benzimidazole nitrogen, forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Reduction of Nitro Group: 1-[(4-bromobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromobenzyl groups may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-[(4-Chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- 1-[(4-Methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- 1-[(4-Fluorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Comparison: 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (chlorine, methyl, fluorine), the bromine atom may enhance its ability to participate in specific chemical reactions or interact with biological targets.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZAJGAQYSQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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